4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide (CAS 1250139-60-6) is a para-brominated aromatic sulfonamide bearing an N-methoxy-N-methyl (Weinreb-type) motif. With a molecular weight of 280.14 g·mol⁻¹ and a computed logP of approximately 1.95, it occupies the lipophilicity window typical of fragment-like building blocks.

Molecular Formula C8H10BrNO3S
Molecular Weight 280.14 g/mol
CAS No. 1250139-60-6
Cat. No. B1444739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide
CAS1250139-60-6
Molecular FormulaC8H10BrNO3S
Molecular Weight280.14 g/mol
Structural Identifiers
SMILESCN(OC)S(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
InChIKeyLBEJPWZHDYWEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide (CAS 1250139-60-6): Baseline Identity for R&D Procurement


4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide (CAS 1250139-60-6) is a para-brominated aromatic sulfonamide bearing an N-methoxy-N-methyl (Weinreb-type) motif . With a molecular weight of 280.14 g·mol⁻¹ and a computed logP of approximately 1.95, it occupies the lipophilicity window typical of fragment-like building blocks . The compound is primarily sourced as a research chemical (≥95% purity) and serves as a versatile intermediate for medicinal chemistry and cross-coupling applications .

Why 4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide Cannot Be Replaced by Generic Analogs


Close structural analogs—such as the 4-chloro, 4-fluoro, or 4-nitro derivatives—differ in at least one key property that determines synthetic outcome or physicochemical profile: (i) the para-halogen governs oxidative addition rates in Pd-catalyzed cross-coupling ; (ii) the halogen atom size and polarizability modulate halogen-bond donor capacity, which can alter target engagement in medicinal chemistry ; and (iii) the N-methoxy-N-methyl group provides Weinreb amide-like reactivity that is absent in simple NH-sulfonamides . These three parameters create an interdependency that makes generic interchange risky when a specific coupling yield, binding pose, or solubility-lipophilicity balance is required.

Quantitative Differentiation of 4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide from Closest Analogs


Lipophilicity and Molecular Property Profile Versus 4-Nitro Analog

The 4‑bromo compound (target) exhibits a computed logP of 1.95 and a molecular weight of 280.14 g·mol⁻¹, versus the 4‑nitro analog (CAS 500887‑46‑7) with a molecular weight of 246.24 g·mol⁻¹ . While the logP of the nitro derivative has not been reported in authoritative databases, its lower molecular weight and the strongly electron‑withdrawing nitro group suggest a markedly different pharmacokinetic profile. The bromine atom contributes 79.9 Da versus the nitro group’s 46.0 Da, altering both steric bulk and lipophilicity in fragment‑based screening libraries .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Oxidative Addition Reactivity in Suzuki-Miyaura Cross-Coupling: Br vs Cl

In Pd‑catalyzed Suzuki‑Miyaura cross‑coupling, the established reactivity order is Ar‑I > Ar‑SO₂Cl > Ar‑Br >> Ar‑Cl . The 4‑bromo substituent of the target compound therefore reacts significantly faster than the corresponding 4‑chloro analog, enabling shorter reaction times and lower catalyst loadings. This differential reactivity is critical when planning orthogonal functionalization sequences on polyhalogenated scaffolds.

Organic Synthesis Cross-Coupling C–C Bond Formation

Halogen‑Bond Donor Capacity Relative to Non‑Halogenated Sulfonamides

The 4‑bromophenyl moiety can act as a halogen‑bond donor, engaging electron‑rich residues (e.g., backbone carbonyls) in protein binding sites. In a theoretical study of para‑halogen benzenesulfonamides, the Br‑substituted derivative exhibited a characteristic Br···O halogen‑bond distance of ~3.46 Å in the solid state, whereas the corresponding chloro derivative showed a weaker contact . Although the experimental data are on the primary sulfonamide (4‑Br‑C₆H₄SO₂NH₂), the identical bromophenyl sulfonyl core of the target compound imparts the same halogen‑bond potential.

Structural Biology Medicinal Chemistry Non‑Covalent Interactions

Weinreb-Type Sulfonamide Reactivity: Ketone/Aldehyde Synthesis vs. Simple NH-Sulfonamide

The N‑methoxy‑N‑methyl group mimics a Weinreb amide, enabling controlled nucleophilic addition of Grignard or organolithium reagents to yield ketones (or aldehydes upon hydride reduction) without over‑addition . In contrast, primary or secondary sulfonamides (e.g., 4‑bromobenzenesulfonamide, CAS 701‑34‑1) lack this moiety and cannot participate in such chemoselective acyl‑transfer reactions.

Synthetic Methodology Weinreb Amide Acyl Anion Equivalent

Commercial Availability and Purity Benchmarking

The target compound is routinely supplied at a minimum purity of 95% by multiple vendors (Fluorochem, AKSci, CymitQuimica) . The 4‑nitro analog (CAS 500887‑46‑7) is also offered at 95% purity , but the 4‑chloro analog is less commonly stocked and often requires custom synthesis, resulting in longer lead times and higher cost. This supply‑chain reliability is a practical differentiator for time‑sensitive research programs.

Procurement Quality Control Supply Chain

Optimal Use Cases for 4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide Based on Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The para‑bromo substituent provides the ideal balance of reactivity for Pd‑catalyzed Suzuki coupling. Using the target compound as the electrophilic partner, diverse biaryl sulfonamides can be synthesized under mild conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 65 °C), taking advantage of the >10‑fold higher oxidative addition rate of Ar‑Br over Ar‑Cl . The Weinreb‑type N‑methoxy‑N‑methyl group remains intact during coupling, preserving the site for subsequent ketone formation .

Fragment-Based Drug Design: Halogen‑Bond-Enabled Hit Discovery

The bromophenyl sulfonamide core serves as a privileged fragment that can form halogen bonds with protein backbone carbonyls (Br···O ~3.46 Å) . Screening libraries incorporating this scaffold have yielded carbonic anhydrase and BRAF inhibitors . The combination of bromine as a halogen‑bond donor and the N‑methoxy‑N‑methyl group as a tunable handle makes this compound uniquely suited for fragment‑to‑lead optimization campaigns.

Weinreb Sulfonamide Route to Ketone-Functionalized Sulfonamides

The N‑methoxy‑N‑methyl motif enables direct conversion to methyl ketones via reaction with methylmagnesium bromide (MeMgBr, 1.1-2.5 equiv., THF, 0 °C to r.t.), followed by aqueous workup . This route avoids over‑addition and provides a single‑step entry to ketone‑bearing sulfonamide building blocks, a transformation that is impossible with the corresponding primary sulfonamide.

Orthogonal Functionalization on Polyhalogenated Aromatic Cores

When a synthetic sequence requires sequential Pd‑catalyzed coupling steps, the 4‑bromo substituent can be selectively activated in the presence of a 4‑chloro group on the same molecule, exploiting the kinetic preference for oxidative addition at C‑Br . The target compound can thus serve as the starting material for building unsymmetrical bis‑arylated sulfonamides with precise regiocontrol.

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